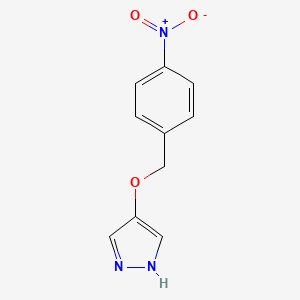

4-((4-Nitrobenzyl)oxy)-1H-pyrazole

Description

4-((4-Nitrobenzyl)oxy)-1H-pyrazole is a pyrazole derivative featuring a nitrobenzyloxy substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activities.

Properties

IUPAC Name |

4-[(4-nitrophenyl)methoxy]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-13(15)9-3-1-8(2-4-9)7-16-10-5-11-12-6-10/h1-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSBOSLMLXLTPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CNN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole typically involves the reaction of 4-nitrobenzyl bromide with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrobenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis to yield 4-nitrobenzyl alcohol and 1H-pyrazole.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Reduction: 4-((4-Aminobenzyl)oxy)-1H-pyrazole.

Substitution: Various substituted benzyl derivatives.

Hydrolysis: 4-nitrobenzyl alcohol and 1H-pyrazole.

Scientific Research Applications

4-((4-Nitrobenzyl)oxy)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-((4-Nitrobenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives differ significantly based on substituent type, position, and complexity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparison

Key Observations :

- Electron-withdrawing vs. In contrast, amino or methoxy groups (e.g., in 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile ) may increase solubility in polar solvents.

- Steric effects : Bulky substituents like 4-bromophenyl (2m) or fused rings (e.g., triazole-pyrazole hybrids in ) may hinder crystallization or alter binding affinities in biological systems.

Physical Properties

Melting points (mp) and solubility are influenced by substituent polarity and molecular symmetry:

Table 2: Physical Properties

Key Observations :

- Nitro groups: Compounds with nitro substituents (e.g., 2m, 2o) generally exhibit higher melting points and lower solubility in aqueous media compared to amino-substituted analogs .

- Halogen effects : Bromo or chloro substituents (e.g., 2m, 15b) increase molecular weight and may enhance lipophilicity, affecting membrane permeability in biological systems .

Key Observations :

- Click chemistry : The triazole-pyrazole hybrid (21he) was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating moderate yield (61%) .

- Conventional reflux : Reactions involving acetic anhydride or hydrazine hydrate (e.g., 15a,b ) are common but may require optimization for scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.